molecular formula C16H19ClN2O2S B10788811 AkaLumine hydrochloride

AkaLumine hydrochloride

Cat. No.: B10788811
M. Wt: 338.9 g/mol
InChI Key: PZCNKVAGZCXXHX-SSRSOBHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AkaLumine hydrochloride, also known as TokeOni, is a luciferin analogue. It is a luminescent substrate of luciferase used primarily for in vivo bioluminescence imaging. This compound is particularly noted for its near-infrared emission, which allows for deep tissue imaging with minimal interference from biological tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of AkaLumine hydrochloride involves several steps. One method includes reacting D-cysteine methyl ester hydrochloride with triphenylmethanol to obtain an intermediate, followed by further reactions to produce the final compound . The detailed synthetic route and reaction conditions are proprietary and often involve specific reagents and catalysts to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes stringent purification steps to achieve the desired purity levels, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions: AkaLumine hydrochloride primarily undergoes bioluminescent reactions when catalyzed by luciferase enzymes. It does not typically participate in common organic reactions like oxidation, reduction, or substitution under standard laboratory conditions.

Common Reagents and Conditions: The primary reagent for this compound reactions is luciferase. The reaction conditions are usually mild, often conducted at physiological pH and temperature to mimic biological environments .

Major Products: The major product of the bioluminescent reaction involving this compound is light emission in the near-infrared range (670-680 nm), which is used for imaging purposes .

Scientific Research Applications

AkaLumine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

AkaLumine hydrochloride exerts its effects through a bioluminescent reaction catalyzed by luciferase. The reaction involves the oxidation of this compound, resulting in the emission of near-infrared light. This light emission is used for imaging purposes, allowing researchers to visualize and track biological processes in real-time .

Molecular Targets and Pathways: The primary molecular target of this compound is luciferase. The pathways involved include the enzymatic oxidation of the substrate, leading to light emission .

Properties

IUPAC Name

(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCNKVAGZCXXHX-SSRSOBHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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